molecular formula C9H4Cl3NO2S B024175 1,4-Dichloroisoquinoline-7-sulfonyl chloride CAS No. 223671-80-5

1,4-Dichloroisoquinoline-7-sulfonyl chloride

Cat. No.: B024175
CAS No.: 223671-80-5
M. Wt: 296.6 g/mol
InChI Key: UVTOICZCRRXFKE-UHFFFAOYSA-N
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Description

1,4-Dichloroisoquinoline-7-sulfonyl chloride is a chemical compound with the molecular formula C₉H₄Cl₃NO₂S. It is known for its reactivity and is used in various chemical synthesis processes. The compound is characterized by the presence of two chlorine atoms, an isoquinoline ring, and a sulfonyl chloride group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dichloroisoquinoline-7-sulfonyl chloride can be synthesized through several methods. One common approach involves the chlorination of isoquinoline derivatives followed by sulfonylation. The reaction typically requires:

    Chlorinating agents: such as thionyl chloride or phosphorus pentachloride.

    Sulfonylating agents: such as chlorosulfonic acid or sulfuryl chloride.

    Reaction conditions: The reactions are usually carried out under an inert atmosphere (e.g., nitrogen or argon) and at controlled temperatures to ensure the desired product’s formation.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination and sulfonylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloroisoquinoline-7-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols.

    Reduction reactions: The sulfonyl chloride group can be reduced to a sulfonamide or sulfone.

    Oxidation reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution reactions: Typically involve nucleophiles like amines, alcohols, or thiols, often in the presence of a base such as triethylamine.

    Reduction reactions: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Oxidation reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Major Products Formed

    Substitution reactions: Yield substituted isoquinoline derivatives.

    Reduction reactions: Produce sulfonamides or sulfones.

    Oxidation reactions: Result in sulfonic acids or other oxidized products.

Scientific Research Applications

1,4-Dichloroisoquinoline-7-sulfonyl chloride is utilized in various scientific research fields, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the development of bioactive compounds and enzyme inhibitors.

    Medicine: As a precursor in the synthesis of pharmaceutical agents.

    Industry: In the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,4-dichloroisoquinoline-7-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dichloroisoquinoline: Lacks the sulfonyl chloride group, making it less reactive in certain chemical transformations.

    Isoquinoline-7-sulfonyl chloride: Lacks the chlorine atoms, affecting its reactivity and applications.

    1,4-Dichloroisoquinoline-3-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at a different position, leading to different reactivity and applications.

Uniqueness

1,4-Dichloroisoquinoline-7-sulfonyl chloride is unique due to the presence of both chlorine atoms and the sulfonyl chloride group at specific positions on the isoquinoline ring. This unique structure imparts distinct reactivity and makes it a valuable intermediate in various chemical synthesis processes.

Properties

IUPAC Name

1,4-dichloroisoquinoline-7-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl3NO2S/c10-8-4-13-9(11)7-3-5(16(12,14)15)1-2-6(7)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTOICZCRRXFKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)C(=NC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586543
Record name 1,4-Dichloroisoquinoline-7-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223671-80-5
Record name 1,4-Dichloroisoquinoline-7-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Phosphorus oxychloride (POCl3) (9.65 mL, 103.5 mmol) was added to a stirred suspension of 4-chloro-7-chlorosulphonyl-1-(2H)-isoquinolone (22.1 g, 79.6 mmol) in MeCN (500 mL) at room temperature and the mixture was then heated at reflux for 15 h. On cooling, the MeCN solution was decanted from the insoluble sludge and evaporated in vacuo. The residue was extracted with hot EtOAc and evaporated to leave a solid which was stirred with Et2O (1.2 L) at room temperature overnight. The ethereal solution was decanted from the insoluble material and evaporated in vacuo to give 7-chlorosulphonyl-1,4-dichloroisoquinoline (20 g, 67 mmol) as a pale yellow solid.
Quantity
9.65 mL
Type
reactant
Reaction Step One
Quantity
22.1 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 L
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Anal. Found: C, 39.37; H, 2.09; N, 4.94. Calc for C9H5Cl2NO3S: C, 38.87; H, 1.81; N, 5.04. ##STR109## POCl3 (9.65 mL, 103.5 mmol) was added to a stirred suspension of 4-chloro-1-oxo-1,2-dihydro-7-isoquinolinesulphonyl chloride (22.1 g, 79.6 mmol) in MeCN (500 mL) at room temperature and the mixture was then heated at reflux for 15 h. On cooling, the MeCN solution was decanted from the insoluble sludge and evaporated in vacuo. The residue was extracted with hot EtOAc and evaporated to leave a solid which was stirred with Et2O (1.2 L) at room temperature overnight. The ethereal solution was decanted from the insoluble material and evaporated in vacuo to give 1,4-dichloro-7-isoquinolinesulphonyl chloride (20 g, 67 mmol) as a pale yellow solid.
Name
Quantity
9.65 mL
Type
reactant
Reaction Step One
Quantity
22.1 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 L
Type
reactant
Reaction Step Two

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